N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that features multiple functional groups, including chlorophenyl, hydroxynaphthalene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the chlorophenyl moiety: This step often involves the chlorination of aniline derivatives.
Introduction of the hydroxynaphthalene group: This can be achieved through Friedel-Crafts acylation followed by reduction.
Construction of the oxadiazole ring: This step may involve cyclization reactions using hydrazides and carboxylic acids.
Coupling reactions: The final steps often involve azo coupling reactions to link the various moieties together.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving azo compounds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in materials science, such as the development of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes and oxadiazole derivatives, such as:
Disperse Orange 3: An azo dye used in textile industry.
Oxadiazole derivatives: Compounds with applications in materials science and pharmaceuticals.
Uniqueness
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C48H30Cl2N8O5 |
---|---|
Molecular Weight |
869.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C48H30Cl2N8O5/c49-37-13-5-7-15-39(37)51-45(61)35-25-29-9-1-3-11-33(29)41(43(35)59)55-53-31-21-17-27(18-22-31)47-57-58-48(63-47)28-19-23-32(24-20-28)54-56-42-34-12-4-2-10-30(34)26-36(44(42)60)46(62)52-40-16-8-6-14-38(40)50/h1-26,59-60H,(H,51,61)(H,52,62) |
InChI Key |
LOEPEKQBEVGSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8Cl)O)O)C(=O)NC9=CC=CC=C9Cl |
Origin of Product |
United States |
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